1,6-Naphthyridine-3,8-diamine

Overview

Description

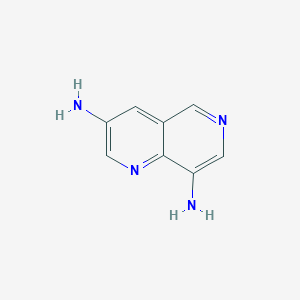

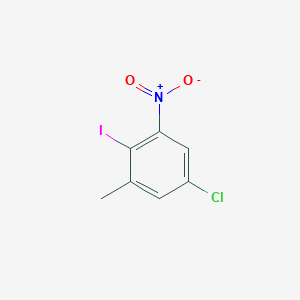

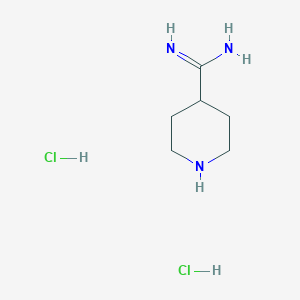

1,6-Naphthyridine-3,8-diamine, also known as Naphthyridine, is a solid compound with a molecular weight of 160.18 . It is a member of the naphthyridines, a subset of diazanaphthalenes with nitrogen in separate rings . It has been extensively studied for its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 1,6-Naphthyridine-3,8-diamine and its derivatives has been a topic of interest in the field of synthetic and medicinal chemistry . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of 1,6-Naphthyridine-3,8-diamine is represented by the InChI code: 1S/C8H8N4/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H,9-10H2 . It is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Physical And Chemical Properties Analysis

1,6-Naphthyridine-3,8-diamine is a white solid . It has a surprisingly wide span of melting points, with the lowest being less than 40 ºC .Scientific Research Applications

Anticancer Properties

1,6-Naphthyridines, including 1,6-Naphthyridine-3,8-diamine, have been found to have significant anticancer properties . They have been studied for their effects on different cancer cell lines, and the structure-activity relationship (SAR) along with molecular modeling studies have been used to correlate anticancer activity to 1,6-naphthyridines .

Anti-HIV Activity

1,6-Naphthyridines have been identified as having anti-HIV (Human Immunodeficiency Virus) properties . This makes them a potential candidate for the development of new drugs for the treatment of HIV.

Antimicrobial Activity

These compounds also exhibit antimicrobial activity , which means they can be used in the development of new antimicrobial agents.

Analgesic Properties

1,6-Naphthyridines have been found to have analgesic (pain-relieving) properties . This suggests potential applications in the development of new pain relief medications.

Anti-inflammatory Activity

These compounds have been found to have anti-inflammatory properties , which could make them useful in the treatment of various inflammatory conditions.

Antioxidant Activity

1,6-Naphthyridines also exhibit antioxidant activity , which means they could potentially be used in the development of new antioxidant therapies.

Mechanism of Action

Future Directions

There is a burgeoning interest in the synthesis and biological applications of 1,6-Naphthyridine-3,8-diamine . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for its synthesis . Additionally, further studies are needed to fully understand its biological activities and potential applications .

properties

IUPAC Name |

1,6-naphthyridine-3,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRLFLVKNZMNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NC=C(C2=NC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Naphthyridine-3,8-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

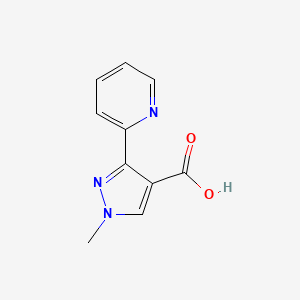

![methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1461794.png)

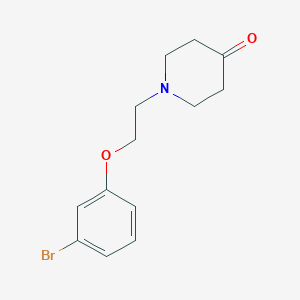

amine](/img/structure/B1461812.png)